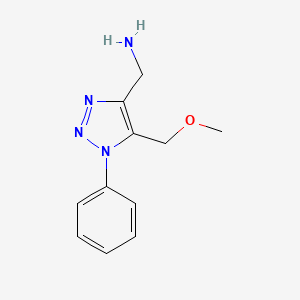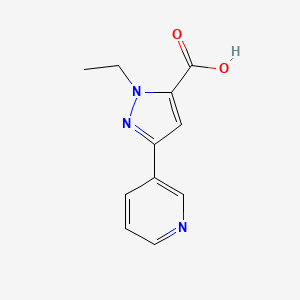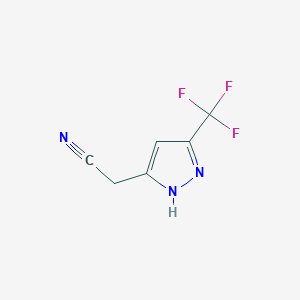
2-(3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile
Übersicht
Beschreibung
2-(3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile is a chemical compound with the molecular formula C9H6F3N . It is related to 3-(Trifluoromethyl)phenylacetonitrile, which has a molecular weight of 185.15 .
Synthesis Analysis
The synthesis of trifluoromethylated compounds is a significant area of research due to the importance of the CF3 group in enhancing chemical and metabolic stability, improving lipophilicity and bioavailability, and increasing protein binding affinity . A scalable and operationally simple trifluoromethylation reaction using pyridine N-oxide and photoredox catalysis has been reported .Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula CF3C6H4CH2CN . The InChI string is InChI=1S/C9H6F3N/c10-9(11,12)8-4-2-1-3-7(8)5-6-13/h1-4H,5H2 .Chemical Reactions Analysis
Trifluoromethylation reactions have been extensively studied. For instance, a strategy for the use of trifluoroacetic anhydride for a scalable and operationally simple trifluoromethylation reaction using pyridine N-oxide and photoredox catalysis to affect a facile decarboxylation to the CF3 radical has been reported .Safety and Hazards
The safety data sheet for a related compound, 3-(Trifluoromethyl)phenylacetonitrile, indicates that it is classified as a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .
Wirkmechanismus
Target of Action
Compounds with a trifluoromethyl group often play an important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
Without specific information on this compound, it’s difficult to determine its exact mode of action. Trifluoromethylation reactions are important transformations in the research and development of drugs, agrochemicals, and functional materials .
Biochemical Pathways
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Pharmacokinetics
The strength of the carbon-fluorine bond can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency .
Biochemische Analyse
Biochemical Properties
2-(3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the trifluoromethyl group can participate in radical trifluoromethylation reactions, which are important in the development of pharmaceuticals and agrochemicals . The compound’s interactions with enzymes such as cytochrome P450 can lead to significant changes in metabolic pathways, affecting the overall biochemical landscape .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the redox potentials of cells, which can alter the efficiency of various biochemical reactions . Additionally, its impact on the oxidative stress response can lead to changes in cell viability and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound’s interaction with cytochrome P450 enzymes can result in the modulation of metabolic pathways . Furthermore, its ability to participate in radical reactions can lead to significant changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, although its effects may diminish as it degrades . Long-term exposure to the compound can lead to sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may enhance certain biochemical pathways without causing significant adverse effects. At higher doses, it can lead to toxicity and adverse effects on cellular function . Threshold effects are often observed, where a specific dosage level must be reached before significant biochemical changes occur .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of cells . Its involvement in oxidative stress pathways is particularly noteworthy, as it can influence the balance between reactive oxygen species and antioxidant defenses .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins, affecting its localization and accumulation . Its distribution within different cellular compartments can impact its overall activity and function . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with other biomolecules and its overall biochemical effects . Understanding these localization mechanisms is essential for elucidating the compound’s mode of action.
Eigenschaften
IUPAC Name |
2-[3-(trifluoromethyl)-1H-pyrazol-5-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3N3/c7-6(8,9)5-3-4(1-2-10)11-12-5/h3H,1H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDGCEZTSNCIOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1C(F)(F)F)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


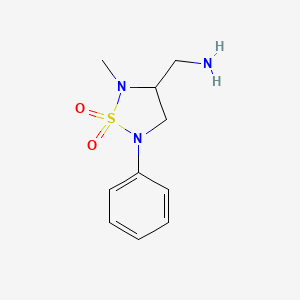
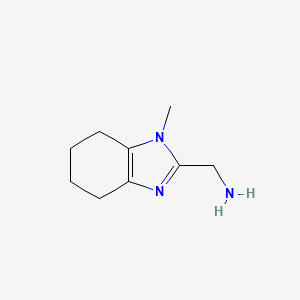


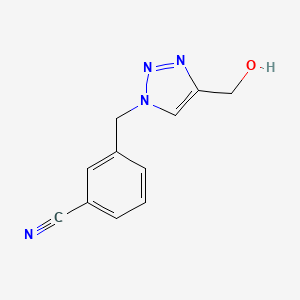
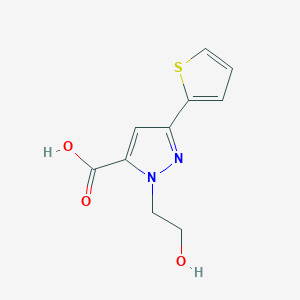
![4-(tert-Butoxycarbonyl)-5,6-dihydro-4H-thieno[3,2-b]pyrrole-2-carboxylic acid](/img/structure/B1470213.png)
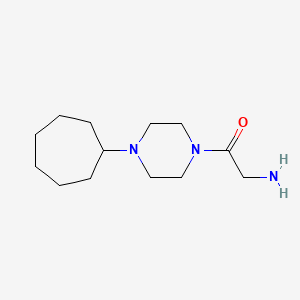

![2-(Pyrazin-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1470217.png)

